molecular formula C21H22ClF3N2O2 B2520185 4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1396801-09-4

4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2520185
CAS No.: 1396801-09-4
M. Wt: 426.86
InChI Key: GNZNOQKFBGGKQR-UHFFFAOYSA-N
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Description

4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22ClF3N2O2 and its molecular weight is 426.86. The purity is usually 95%.
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Biological Activity

4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, identified by its CAS number 1396801-09-4, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H22ClF3N2O2, with a molecular weight of 426.9 g/mol. The structure features a piperidine core substituted with a chlorobenzyl ether and a trifluoromethyl phenyl group, which may contribute to its biological activity.

PropertyValue
CAS Number1396801-09-4
Molecular FormulaC21H22ClF3N2O2
Molecular Weight426.9 g/mol

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated potent growth inhibition at micromolar concentrations.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HUH710.5
MCF712.3
HCT1168.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis induction and inhibition of key cellular pathways associated with cancer cell proliferation. Studies suggest that piperazine derivatives can inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death . Additionally, the presence of trifluoromethyl groups may enhance lipophilicity and cellular uptake, further contributing to its efficacy.

Case Studies

Several case studies have explored the biological activity of similar piperidine derivatives. For example:

  • Study on Piperazine Derivatives : A series of piperazine sulfonamides were synthesized and evaluated for their anticancer properties. The study found that these compounds inhibited growth in various cancer types and demonstrated significant cytotoxicity against leukemia cell lines .
  • Antimicrobial Activity : Research has also indicated that certain piperazine derivatives possess antimicrobial properties, suggesting a broader spectrum of biological activity beyond anticancer effects .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N2O2/c22-17-7-5-15(6-8-17)13-29-14-16-9-11-27(12-10-16)20(28)26-19-4-2-1-3-18(19)21(23,24)25/h1-8,16H,9-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZNOQKFBGGKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.